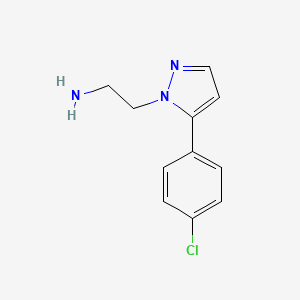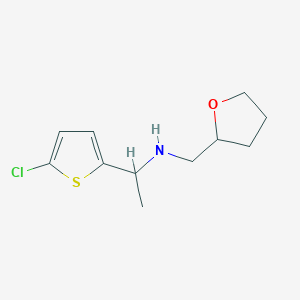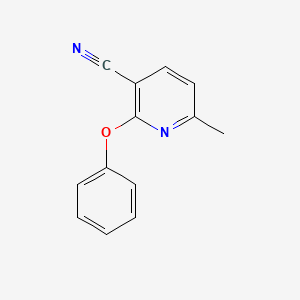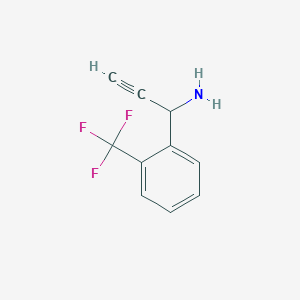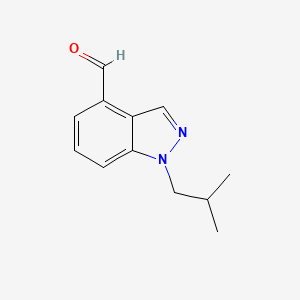
1-(2-methylpropyl)-1H-indazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-1H-indazole-4-carbaldehyde is an organic compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a 2-methylpropyl group attached to the nitrogen atom of the indazole ring and an aldehyde group at the 4-position
Vorbereitungsmethoden
The synthesis of 1-(2-methylpropyl)-1H-indazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of an indazole derivative. The process typically includes the following steps:
Nitration: The starting indazole compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formylation: The amine group is converted to an aldehyde group through formylation reactions, often using reagents like formic acid or formamide.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Methylpropyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropyl)-1H-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-methylpropyl)-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved vary based on the specific biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylpropyl)-1H-indazole-4-carbaldehyde can be compared with other indazole derivatives, such as:
1H-indazole-4-carbaldehyde: Lacks the 2-methylpropyl group, which may affect its reactivity and biological activity.
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde: Has the aldehyde group at a different position, potentially altering its chemical properties and applications.
1-(2-Methylpropyl)-1H-indazole-4-carboxylic acid:
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(2-methylpropyl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-12-5-3-4-10(8-15)11(12)6-13-14/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
KLHASXDFKZFZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=CC=CC(=C2C=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)
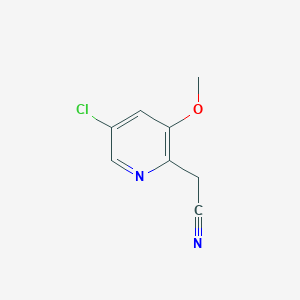
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)
![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010988.png)

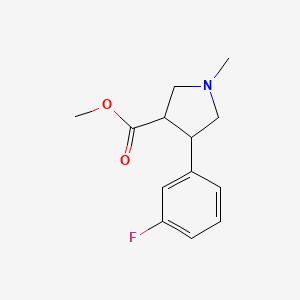
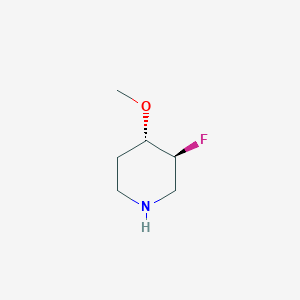
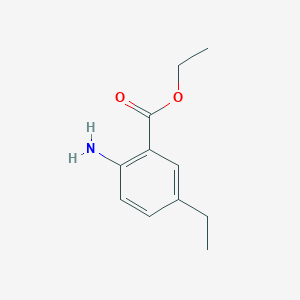
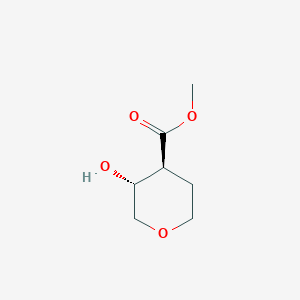
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
